N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide
Description
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide is a structurally complex molecule featuring a benzimidazole core linked to a phenyl ring substituted with a pyrrolidinedione moiety via a benzamide bridge. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of benzimidazoles (known for kinase inhibition and anticancer activity) and pyrrolidinediones (associated with anti-inflammatory and enzyme inhibitory properties).
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c29-21-12-13-22(30)28(21)18-5-3-4-16(14-18)24(31)25-17-10-8-15(9-11-17)23-26-19-6-1-2-7-20(19)27-23/h1-11,14H,12-13H2,(H,25,31)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQXTOLGRVVWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, biological activity, and potential therapeutic applications based on available research findings.
Structural Overview
The compound features a benzimidazole moiety and a pyrrolidine ring , which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 422.42 g/mol . Its structural complexity suggests diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the benzimidazole and pyrrolidine components. Various reaction conditions and reagents can influence yield and purity, making optimization crucial for effective synthesis.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. The benzimidazole component is particularly noted for its role in cancer therapy, often acting as an inhibitor of various cancer-related pathways . For example, derivatives of benzimidazole have shown effectiveness against human colorectal carcinoma cell lines (HCT116), with some exhibiting lower IC50 values than standard chemotherapeutics like 5-fluorouracil (5-FU) .
Enzyme Inhibition
This compound has been explored as an inhibitor of heparanase , an enzyme involved in tumor metastasis and angiogenesis. Studies have reported that related benzimidazole derivatives can inhibit heparanase activity with IC50 values ranging from 0.23 to 0.29 µM, suggesting that this compound may exhibit similar inhibitory effects .
Interaction Studies
Interaction studies are crucial for understanding how this compound binds to biological targets. These studies can provide insights into its mechanisms of action and therapeutic potential. For instance, binding affinity assessments with adenosine receptors and components of the Hedgehog signaling pathway are areas of ongoing research.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | Structure | Similar pyrrolidine structure; different substituents on the aromatic ring |
| N-benzimidazol-2-yl benzamide analogues | Structure | Contains benzimidazole; variations in substituents lead to different biological activities |
This table illustrates how this compound stands out due to its specific combination of functional groups that enhance its pharmacological profile.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Anticancer Activity : A study on benzimidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications in enhancing activity .
- Heparanase Inhibition : Another research effort identified potent heparanase inhibitors among benzimidazole-based compounds, suggesting potential applications in cancer treatment by targeting tumor microenvironments .
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating a broader spectrum of biological activity beyond anticancer effects .
Scientific Research Applications
While a comprehensive article detailing the specific applications of "N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide" is not available within the provided search results, the available information allows for the assembly of a foundational overview.
Basic Information
- Chemical names "this compound" is a compound with several synonyms, including this compound .
- Formula and weight The molecular formula is C24H18N4O3, with a molecular weight of 410.1379 g/mol .
- Structure It contains a benzimidazole group and a 2,5-dioxo-1-pyrrolidinyl substituent .
Related compounds and potential applications
- Analogues The search results also mention a related compound, "4-Imidazolidineacetamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-2,5-dioxo-1-(2-phenylethyl)-", which has a molecular weight of 405.4 and the molecular formula C22H23N5O3 .
- General applications of related compounds Benzimidazoles and their derivatives have a wide range of applications in medicinal chemistry, acting as inhibitors, antivirals, and more . Compounds with a succinimide moiety (2,5-dioxopyrrolidine) are used in various applications .
- Biological activity this compound is associated with certain phenotypes .
Comparison with Similar Compounds
Table 1: Key Structural Features
Key Observations :
Key Observations :
- The target compound’s benzimidazole-pyrrolidinedione architecture may confer higher thermal stability compared to acetohydrazide derivatives (e.g., Compound 12, MP 194–195°C vs. Compound 13, MP 138–139°C) .
- Yields for benzimidazole-pyrrolidinone analogs (53–67%) suggest moderate synthetic feasibility, though the target compound’s synthesis efficiency remains unverified .
Substituent Effects on Bioactivity (Inferred)
While biological data are absent in the evidence, substituent trends can be extrapolated:
- Fluorine Incorporation: The compound’s 4,6-difluoro and ethyl groups on benzothiazole may enhance membrane permeability compared to the target’s non-fluorinated structure .
- Pyrrolidinone vs.
Q & A
Q. What are the standard synthetic routes for N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions. For example:
- Step 1 : Condensation of benzimidazole precursors with substituted benzamides under reflux conditions using acetonitrile as a solvent and K₂CO₃ as a base to facilitate nucleophilic substitution .
- Step 2 : Introduction of the pyrrolidinyl-dione moiety via coupling reactions, monitored by thin-layer chromatography (TLC) for completion .
- Purification : Recrystallization with methanol or ethanol to isolate the final product .
- Characterization : Employing -NMR, -NMR, IR spectroscopy, and mass spectrometry (MS) to confirm molecular structure. For instance, -NMR peaks at δ 7.2–8.5 ppm confirm aromatic protons, while IR bands near 1700 cm indicate carbonyl groups .
Q. What analytical techniques are critical for verifying the purity and stability of this compound?
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%) .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points (e.g., 138–204°C) and decomposition temperatures .
- Stability Testing : Accelerated stability studies under varying pH (2–9) and temperature (25–40°C) conditions, monitored via UV-Vis spectroscopy, assess hydrolytic degradation .
Q. How is the solubility profile of this compound determined, and what solvent systems are optimal for in vitro assays?
- Solubility Screening : Use shake-flask methods in polar (DMSO, water) and non-polar solvents (ethyl acetate) quantified by HPLC .
- Partition Coefficient (logP) : Calculated via octanol-water partitioning experiments; logP values >3 suggest high lipophilicity, necessitating DMSO for biological assays .
Advanced Research Questions
Q. What strategies are employed to elucidate the compound’s mechanism of action in kinase inhibition or anti-inflammatory pathways?
- Enzyme Assays : Test inhibition of JAK-STAT pathway kinases (e.g., JAK2, JAK3) using recombinant enzymes and ATP-Glo™ luminescent assays .
- Cellular Models : Evaluate anti-inflammatory activity in RAW 264.7 macrophages via LPS-induced TNF-α suppression, measured by ELISA .
- Molecular Docking : Simulate binding to kinase active sites (e.g., PyMOL, AutoDock) to identify key interactions, such as hydrogen bonding with pyrrolidinyl-dione moieties .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Modifications : Replace the benzimidazole phenyl group with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance kinase binding affinity .
- Biological Testing : Compare IC₅₀ values across derivatives in enzyme inhibition assays. For example, fluorinated analogs showed 10-fold higher potency against JAK3 .
- Computational SAR : Use QSAR models (e.g., CoMFA) to correlate electronic parameters (HOMO/LUMO) with activity trends .
Q. What experimental designs address contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial efficacy)?
- Dose-Response Validation : Replicate studies across multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity .
- Off-Target Screening : Use proteome-wide affinity chromatography or phage display to identify unintended interactions .
- Statistical Meta-Analysis : Apply ANOVA to pooled data from independent studies to resolve variability in IC₅₀ values .
Q. How are computational methods integrated to predict pharmacokinetic properties like bioavailability or toxicity?
- ADMET Prediction : Tools like SwissADME estimate parameters such as intestinal absorption (HIA >80%) and blood-brain barrier penetration (BBB+/-) .
- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity risks based on structural alerts (e.g., pyrrolidinyl-dione-related reactive metabolites) .
Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?
- Rodent Models : Assess anti-inflammatory efficacy in carrageenan-induced rat paw edema, measuring volume reduction over 24 hours .
- Xenograft Studies : Test antitumor activity in glioblastoma (U87-MG) xenografts, monitoring tumor volume via caliper measurements .
Q. How can proteomic or metabolomic approaches identify off-target effects or biomarker signatures?
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Catalytic Optimization : Employ asymmetric catalysis (e.g., chiral palladium complexes) to control stereochemistry at the benzimidazole-pyrrolidinyl junction .
- Process Monitoring : Implement inline PAT (process analytical technology) tools like Raman spectroscopy to detect enantiomeric excess (ee >98%) during scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
